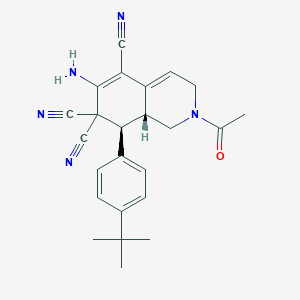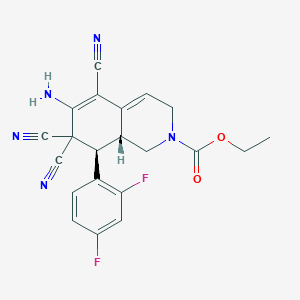![molecular formula C20H20FN3OS B460081 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide CAS No. 445382-43-4](/img/structure/B460081.png)
2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide” is a chemical substance with the molecular formula C20H20FN3OS . It is a complex organic compound that contains several functional groups, including a cyano group, a sulfanyl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several functional groups and a cycloocta[b]pyridin ring . The presence of these groups and the ring structure would significantly influence the compound’s chemical behavior and reactivity.Scientific Research Applications
Synthesis and Antitumor Evaluation
Compounds similar to 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide have been synthesized and evaluated for their antitumor properties. One study focused on polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These compounds revealed high inhibitory effects when screened for antiproliferative activity in vitro against three human cancer cell lines: breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The synthetic procedures were mainly one-pot reactions under mild conditions, allowing for the convenience of yield production and the diversity of the reactive sites in the produced systems for further biological investigations (Shams et al., 2010).
Crystal Structure and Inhibitor Potential
Another study elucidated the crystal structure of compounds closely related to the specified chemical. These compounds were optimized using density functional theory (DFT) calculations and were studied for their potential as inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT). NAMPT is known to increase sensitivity to apoptosis in both NAMPT-expressing cells and tumorspheres, making these compounds potentially valuable in therapeutic applications (Venkateshan et al., 2019).
Antimicrobial Applications
Compounds synthesized from similar structures have been evaluated for their antimicrobial efficacy. In one study, the compound 2-cyano-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)acetamide was used for the synthesis of various heterocycles incorporating the sulfamoyl moiety. These newly synthesized compounds were evaluated for their in vitro antibacterial and antifungal activities and showed promising results (Darwish et al., 2014).
Synthesis and Applications in Dyeing
Additionally, compounds derived from a similar structure have been synthesized for use in dyeing and textile finishing. Novel polyfunctionalized acyclic and heterocyclic dye precursors based on conjugate enaminones and/or enaminonitrile moieties were synthesized. These dyes and dye precursors exhibited significant antimicrobial activity against most tested organisms. Some compounds even showed efficiency comparable or higher than selected standards. These dyes were applied for disperse dyeing of various fabrics, and their spectral characteristics and fastness properties were evaluated (Shams et al., 2011).
properties
IUPAC Name |
2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c21-16-7-5-8-17(11-16)23-19(25)13-26-20-15(12-22)10-14-6-3-1-2-4-9-18(14)24-20/h5,7-8,10-11H,1-4,6,9,13H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBZLYGITUOVBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=NC(=C(C=C2CC1)C#N)SCC(=O)NC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-[2-(difluoromethoxy)phenyl]-6-methyl-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B459998.png)
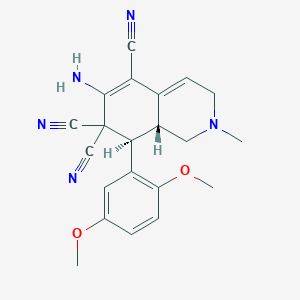
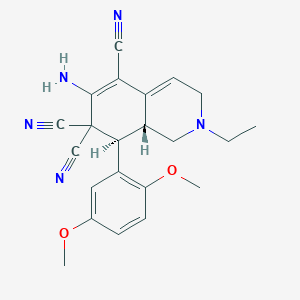
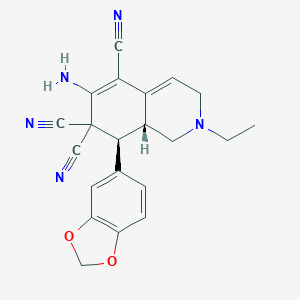
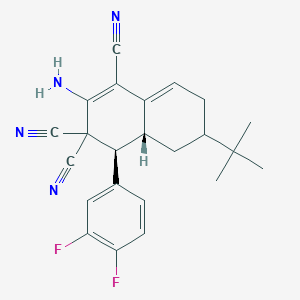
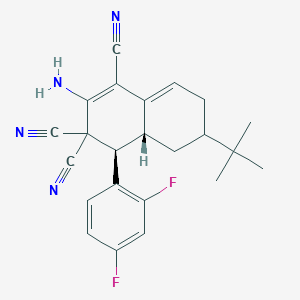
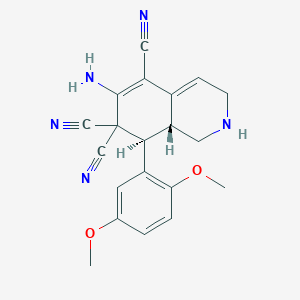
![2-amino-6-tert-butyl-4-[4-(trifluoromethoxy)phenyl]-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B460008.png)
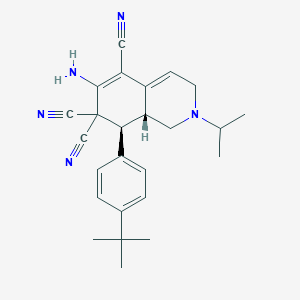
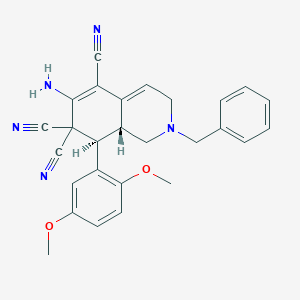
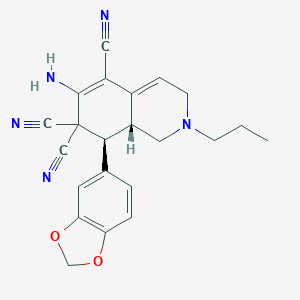
![2-amino-6-tert-butyl-4-[2-(difluoromethoxy)phenyl]-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B460017.png)
